molecular formula C10H7ClN2O2 B2384264 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1030102-38-5

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2384264
CAS No.: 1030102-38-5
M. Wt: 222.63
InChI Key: NUSDWVHAEOXSKM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a 4-chlorophenyl group at position 1. The dihydropyrazine-dione scaffold is notable for its planar, electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The 4-chlorophenyl substituent introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDWVHAEOXSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the modification and development of derivatives with varied properties, making it a valuable compound in synthetic organic chemistry.

Biology

The compound exhibits significant biological activities , including:

  • Antimicrobial Properties : The presence of the chlorophenyl group enhances its antimicrobial efficacy against various pathogens.
  • Anticancer Activity : Research indicates potential cytotoxic effects against multiple cancer cell lines. Studies have shown that derivatives of dihydropyrazine compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Medicine

In the medical field, this compound is being explored for its potential in developing new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents aimed at treating diseases such as cancer and infections .

Industry

This compound finds applications in materials science , particularly in the development of novel polymers and advanced materials. Its stability and reactivity allow it to be utilized in formulating new compounds with desirable physical properties.

Case Studies

Recent studies have explored the anticancer potential of derivatives similar to this compound. For instance:

  • A study demonstrated that specific substituted naphthalene diimides exhibited remarkable cytotoxicity against various cancer types with sub-micromolar IC50 values .

These findings highlight the compound's potential as a lead structure for drug development targeting cancer therapies.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies on its binding affinity and interaction pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione and related compounds, based on synthesis routes, substituent effects, and analytical data from the evidence.

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties / Findings References
This compound 4-Chlorophenyl at position 1 C₁₀H₇ClN₂O₂ 222.63 (calculated) Hypothesized enhanced electronic withdrawal and steric hindrance due to Cl substituent. -
5-(((4-Chlorophenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (39) (4-Chlorophenyl)thio-methyl at position 5 C₁₁H₈ClN₂O₂S 269.72 (MS: m/z 269 [M+H]⁺) Moderate solubility; confirmed by ¹H NMR (δ 11.27–11.04 ppm for NH groups) .
5-(4-(Trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione (12) 4-(Trifluoromethyl)phenethyl at position 5 C₁₃H₁₁F₃N₂O₂ 308.24 High lipophilicity due to CF₃ group; HPLC purity >95% .
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione (BB10-0697) 2-Methylphenyl at position 1 C₁₁H₁₀N₂O₂ 202.21 Reduced steric bulk compared to 4-Cl analog; Smiles: Cc1ccccc1N1C=CNC(C1=O)=O .
(R)-5-(7-Chloro-3-methyl-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione (63) Complex bicyclic substituent at position 5 C₁₄H₁₂ClN₂O₃S 331.78 Chiral resolution via SFC; ¹H NMR shows aromatic coupling (δ 7.16–6.97 ppm) .
5-Methyl-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione Methyl and CF₃-phenethyl at positions 5,6 C₁₄H₁₂F₃N₂O₂ 321.26 Dual substituents enhance steric hindrance; synthesized via HCl-mediated deprotection .

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, CF₃) improve target binding but may reduce solubility. For example, compound 39 (Cl-substituted) shows moderate solubility, while compound 12 (CF₃-substituted) exhibits high lipophilicity .
  • Bulky substituents (e.g., phenethyl groups) enhance enzyme inhibition by occupying hydrophobic pockets, as seen in compound 12 .

Stereochemical Influence :

  • Chiral analogs like compound 63 demonstrate the importance of enantiomeric purity in biological activity, with resolved isomers showing distinct NMR profiles .

Synthetic Challenges: Compounds with multiple substituents (e.g., 5-Methyl-6-(4-CF₃-phenethyl)) require multi-step synthesis, often involving deprotection under acidic conditions .

Spectroscopic Trends :

  • ¹H NMR signals for NH groups in the dihydropyrazine-dione core consistently appear between δ 11.0–12.0 ppm .
  • Aromatic protons in substituted phenyl groups resonate at δ 7.0–7.8 ppm, with splitting patterns dependent on substituent position .

Biological Activity

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a dihydropyrazine core with two carbonyl groups at positions 2 and 3, and the presence of a 4-chlorophenyl substituent enhances its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. It is known to inhibit certain enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death, particularly in cancer cells.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar compounds:

Compound NameStructureKey PropertiesUniqueness
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dioneContains a fluorophenyl groupAnticancer activityFluorine substitution affects electronic properties
5-(2-Chloro-4-(1-hydroxyethyl)phenethyl)-1,4-dihydropyrazine-2,3-dioneHydroxyethyl substitutionPotential neuroprotective effectsHydroxyethyl group enhances solubility
5-[2-(4-Chlorophenyl)ethyl]-1,4-dihydropyrazine-2,3-dioneEthyl substitutionAntimicrobial propertiesEthyl group influences lipophilicity

The presence of the chlorophenyl group in this compound contributes significantly to its unique biological profile compared to others in the same class.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values indicating potent activity. The study concluded that further exploration into its mechanism could lead to the development of new anticancer therapies .

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that it inhibited the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential use in treating antibiotic-resistant infections. The study suggested that this compound could be developed into a novel antimicrobial agent .

Q & A

Q. What are the key considerations for synthesizing 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione with high purity?

Methodological Answer:

  • Reaction Optimization : Control temperature (often 60–80°C), solvent selection (e.g., anhydrous THF or DMF), and reaction time (typically 12–24 hours) to minimize side products. Multi-step protocols involving condensation of chlorophenyl precursors with pyrazine-dione intermediates are common .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the compound. Recrystallization in ethanol or methanol can further enhance purity .
  • Yield Enhancement : Add catalytic bases (e.g., triethylamine) to neutralize HCl byproducts during cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyrazine ring and chlorophenyl group. For example, aromatic protons appear at δ 7.2–7.5 ppm, while carbonyl carbons resonate at ~170 ppm .
  • X-ray Crystallography : Resolve crystal packing and bond angles. A recent study deposited crystallographic data (CCDC No. 1407713) to validate the dihydropyrazine core and Cl-substituent geometry .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) at ~1680 cm⁻¹ and C-Cl vibrations near 750 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electrophilic carbonyl centers. Compute Fukui indices to identify reactive sites susceptible to nucleophilic attack .
  • Reaction Path Search : Apply tools like GRRM or AFIR to simulate reaction pathways. For example, ICReDD’s workflow combines quantum calculations with experimental data to predict optimal conditions for functionalization .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Parameter Sensitivity Analysis : Identify critical variables (e.g., solvent polarity, temperature gradients) using statistical tools like ANOVA. For example, a 10°C deviation in reflux conditions may reduce yields by 15–20% .
  • Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., anhydrous solvent preparation) and validate purity via HPLC with UV detection (λ = 254 nm) .
  • Meta-Analysis : Cross-reference datasets from crystallographic databases (e.g., CCDC) to correlate structural impurities with yield discrepancies .

Q. What strategies are recommended for studying biological interactions of this compound with enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes like cytochrome P450. Focus on π-π stacking between the chlorophenyl group and aromatic residues in active sites .
  • In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) in buffer systems (pH 7.4) with UV-Vis monitoring of cofactor depletion .
  • Metabolic Stability Tests : Use liver microsomes to assess oxidation pathways. LC-MS can detect metabolites like hydroxylated pyrazine derivatives .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaled synthesis?

Methodological Answer:

  • Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial setup. Response surface methodology (RSM) can model interactions and identify maxima in yield .
  • Process Simulation : Implement COMSOL Multiphysics to simulate heat transfer and mixing efficiency in batch reactors. Adjust impeller speed to mitigate hotspots .
  • AI-Driven Optimization : Train neural networks on historical reaction data to predict optimal conditions (e.g., 72% yield at 70°C, 1:3 solvent ratio) .

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